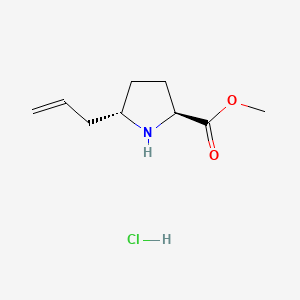
3-(1-Ethylpiperidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Ethylpiperidin-2-yl)pyridine is a heterocyclic compound that features both a pyridine and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylpiperidin-2-yl)pyridine typically involves the formation of the piperidine ring followed by the introduction of the pyridine moiety. One common method involves the nucleophilic substitution of a halogenated pyridine with a piperidine derivative. For example, 2-chloroquinoline can be used as a starting material, which undergoes nucleophilic substitution, Suzuki coupling, catalytic reduction, and reductive amination to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification techniques to ensure the scalability and economic viability of the process.
化学反応の分析
Types of Reactions
3-(1-Ethylpiperidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the piperidine ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated derivatives and organometallic reagents like Grignard reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
科学的研究の応用
3-(1-Ethylpiperidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
作用機序
The mechanism of action of 3-(1-Ethylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, derivatives of this compound have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways .
類似化合物との比較
Similar Compounds
3-(1-Methylpiperidin-2-yl)pyridine: Similar in structure but with a methyl group instead of an ethyl group.
2-Amino-4-(1-piperidine)pyridine: Contains an amino group and is used as a dual inhibitor for certain kinases.
Uniqueness
3-(1-Ethylpiperidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group can influence its binding affinity and selectivity towards various molecular targets, making it a valuable compound in drug discovery and development.
特性
分子式 |
C12H18N2 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
3-(1-ethylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C12H18N2/c1-2-14-9-4-3-7-12(14)11-6-5-8-13-10-11/h5-6,8,10,12H,2-4,7,9H2,1H3 |
InChIキー |
CYNLOZKJYHZTHH-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCCC1C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl (1S,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B11817993.png)







![5-Fluorobenzo[b]thiophen-3-amine](/img/structure/B11818051.png)

